Cas no 88-96-0 (benzene-1,2-dicarboxamide)

Phthalic diamide,Phthalamide,The molecular formula isC8H8N2O2,The molecular weight is164.1613.CASNo.:88-96-0.Colorless fine crystals.When melting,Boiling aqueous solution or ethanol solution produces ammonia and phthalimide,In the presence of acid, it can promote itsdecomposition.More soluble in hot organic solvents,Slightly soluble in cold water and methanol.melting point228℃.
benzene-1,2-dicarboxamide structure
benzene-1,2-dicarboxamide structure
benzene-1,2-dicarboxamide
88-96-0
C8H8N2O2
164.161321640015
MFCD00025478
81748
6956

benzene-1,2-dicarboxamide Properties

Names and Identifiers

    • Phthalamide
    • benzene-1,2-dicarboxamide
    • 1,2-Benzenedicarboxamide
    • Benzene-1,2-biscarboxamide
    • dithiophthalimide
    • o-Carbamoylbenzamide
    • o-Phthalamide
    • o-Phthalic acid diamide
    • Phthaldiamide
    • Phthalic acid diamide
    • phthalic amide
    • Phthalsaeure-diamid
    • Phthalic diamide
    • P-D
    • NAYYNDKKHOIIOD-UHFFFAOYSA-N
    • 7B96053WRS
    • phthlamide
    • pthalamide
    • benzenedicarbamide
    • phthalic acid diimide
    • WLN: ZVR BVZ
    • DSSTox_CID_1158
    • DSSTox_RID_75981
    • DSSTox_GSID_21158
    • Oprea1_398146
    • 4-
    • Phthalamide (6CI, 7CI, 8CI)
    • NSC 5512
    • 88-96-0
    • P0283
    • STK290980
    • BRN 1868220
    • DTXSID7021158
    • Z104476290
    • CCRIS 518
    • MFCD00025478
    • UNII-7B96053WRS
    • AKOS005428041
    • PHTHALAMIDE [MI]
    • AI3-03746
    • DB-049962
    • SCHEMBL9737758
    • SY049885
    • Q27117978
    • NCI-C03612
    • PHTHALAMIDE [HSDB]
    • PHTHALAMIDE
    • 4-09-00-03265 (Beilstein Handbook Reference)
    • EN300-19986
    • EINECS 201-870-6
    • BBL011578
    • NSC5512
    • CS-0015427
    • CHEBI:38799
    • CHEMBL3189112
    • 1,2Benzenedicarboxamide
    • NS00039301
    • DTXCID001158
    • NCGC00258066-01
    • SCHEMBL39118
    • oPhthalic acid diamide
    • benzene-1,2-dicarboxamide;phthalamide
    • NSC 5512; Phthaldiamide; Phthalic acid diamide; o-Carbamoylbenzamide
    • NCGC00248667-01
    • 36630-93-0
    • oCarbamoylbenzamide
    • NSC-5512
    • Tox21_200512
    • CAS-88-96-0
    • HSDB 4087
    • +Expand
    • MFCD00025478
    • NAYYNDKKHOIIOD-UHFFFAOYSA-N
    • 1S/C8H8N2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H,(H2,9,11)(H2,10,12)
    • O=C(C1C(C(N)=O)=CC=CC=1)N
    • 1868220

Computed Properties

  • 164.05900
  • 2
  • 2
  • 2
  • 164.059
  • 12
  • 181
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • -1.7
  • 3
  • 0
  • 86.2

Experimental Properties

  • 1.28500
  • 86.18000
  • 7369
  • 1.6000 (estimate)
  • 291.62°C (rough estimate)
  • 223°C (dec.)
  • 214.4°C
  • Colorless fine crystals
  • Stable. Incompatible with acids, strong oxidizing agents.
  • When melting,Boiling aqueous solution or ethanol solution produces ammonia and phthalimide,In the presence of acid, it can promote itsdecomposition.More soluble in hot organic solvents,Slightly soluble in cold water and methanol.
  • 1.2739 (rough estimate)

benzene-1,2-dicarboxamide Security Information

  • CZ2200000
  • S22-S24/25
  • Ventilation and low temperature drying
  • Yes

benzene-1,2-dicarboxamide Customs Data

  • 2924299090
  • China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

benzene-1,2-dicarboxamide Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AB95156-1g
Phthalamide
88-96-0 95%
1g
$5.00 2024-04-19
Aaron
AR0047FK-250mg
Phthalamide
88-96-0 95%
250mg
$3.00
abcr
AB140982-25 g
Phthalamide; 98%
88-96-0
25g
€55.30
Alichem
A019149847-500g
Phthalamide
88-96-0 97%
500g
$336.00 2023-08-31
Ambeed
A152148-250mg
Phthalamide
88-96-0 95%
250mg
$5.0
Chemenu
CM255596-25g
Phthalamide
88-96-0 95+%
25g
$88 2022-05-27
Enamine
EN300-19986-0.05g
benzene-1,2-dicarboxamide
88-96-0 95%
0.05g
$19.0 2023-09-16
eNovation Chemicals LLC
Y1046320-100g
Phthalamide
88-96-0 95%
100g
$215 2022-04-14
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P160462-250mg
Phthalamide
88-96-0 >98.0%(N)
250mg
¥29.00
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1085385-5g
Phthalamide
88-96-0 98%
5g
¥43.00 2024-04-27

benzene-1,2-dicarboxamide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Water Catalysts: 2853616-75-6 Solvents: Isopropanol ;  1.5 h, 80 °C
Reference
Hydration of Nitriles Catalyzed by Ruthenium Complexes: Role of Dihydrogen Bonding Interactions in Promoting Base-Free Catalysis
Yadav, Samanta; Gupta, Rajeev, Inorganic Chemistry, 2022, 61(39), 15463-15474

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Gold Solvents: Water ;  6 h, 80 °C
Reference
A general and efficient heterogeneous gold-catalyzed hydration of nitriles in neat water under mild atmospheric conditions
Liu, Yong-Mei; He, Lin; Wang, Miao-Miao; Cao, Yong; He, He-Yong; et al, ChemSusChem, 2012, 5(8), 1392-1396

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Iodine ,  Ammonia Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  2.5 h, rt
Reference
Direct Conversion of Aldehydes to Amides, Tetrazoles, and Triazines in Aqueous Media by One-Pot Tandem Reactions
Shie, Jiun-Jie; Fang, Jim-Min, Journal of Organic Chemistry, 2003, 68(3), 1158-1160

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Ammonia ,  Water Solvents: Water
Reference
Ammonolysis of cyclic aromatic acid imides
Arkhipova, I. A.; Gabdrakipov, V. Z.; Shalabaeva, I. D.; Zhubanov, B. A., Zhurnal Organicheskoi Khimii, 1991, 27(3), 621-8

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Ruthenium(1+), dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene][1-[3-… (supported on silica-coated nanoferrite) Solvents: Water ;  8.5 h, 100 - 120 psi, 150 °C
Reference
Chemistry by Nanocatalysis: First Example of a Solid-Supported RAPTA Complex for Organic Reactions in Aqueous Medium
Garcia-Garrido, Sergio E.; Francos, Javier; Cadierno, Victorio; Basset, Jean-Marie; Polshettiwar, Vivek, ChemSusChem, 2011, 4(1), 104-111

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran ;  20 min, rt
Reference
The study of novel synthetic method of 2-cyanobenzoic acid
Yang, Yi-si; Zhang, Yan; Meng, Jun-rong, Guangzhou Huagong, 2011, 39(22), 37-38

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water ;  24 h, rt
Reference
ONSH: Optimization of Oxidative Alkylamination Reactions through Study of the Reaction Mechanism
Verbeeck, Stefan; Herrebout, Wouter A.; Gulevskaya, Anna V.; van der Veken, Benjamin J.; Maes, Bert U. W., Journal of Organic Chemistry, 2010, 75(15), 5126-5133

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Acetamide Solvents: Acetic acid ;  30 min, 1 atm, 50 °C
1.2 Catalysts: Palladium(2+), tetrakis(acetonitrile)-, (SP-4-1)-, tetrafluoroborate(1-) (1:2) ;  3 h, 1 - 3 mm Hg, 50 °C
Reference
Transfer Hydration of Dinitriles to Dicarboxamides
Naraoka, Asuka; Naka, Hiroshi, Synlett, 2019, 30(17), 1977-1980

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Methanol ;  23 h, rt; 18 h, rt
Reference
Copper-Catalyzed Formal [4 + 1] Cycloaddition of Benzamides and Isonitriles via Directed C-H Cleavage
Takamatsu, Kazutaka; Hirano, Koji; Miura, Masahiro, Organic Letters, 2015, 17(16), 4066-4069

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Water Catalysts: Nickel, bis[1,1′-(1,2-ethanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]di-μ-hy… ;  72 h, 120 °C
Reference
The catalytic hydration of 1,2-, 1,3- and 1,4-dicyanobenzenes using nickel(0) catalysts
Crisostomo, Carmela; Crestani, Marco G.; Garcia, Juventino J., Journal of Molecular Catalysis A: Chemical, 2007, 266(1-2), 139-148

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene ;  reflux
Reference
Selective N-debenzylation of amides with p-TsOH
Chern, Ching-Yuh; Huang, Yu-Ping; Kan, Wai Ming, Tetrahedron Letters, 2003, 44(5), 1039-1041

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Hydroxyamine hydrochloride Catalysts: Dichloro[(1,2,3,4,5,6-η)-1,2,3,4,5,6-hexamethylbenzene](N,N,N′,N′,N′′,N′′-hexame… Solvents: Water ;  24 h, 100 °C
Reference
Ruthenium-catalyzed one-pot synthesis of primary amides from aldehydes in water
Garcia-Alvarez, Rocio; Diaz-Alvarez, Alba E.; Crochet, Pascale; Cadierno, Victorio, RSC Advances, 2013, 3(17), 5889-5894

Synthetic Circuit 13

Reaction Conditions
Reference
Oxidative Cleavage and Ammoxidation of Unsaturated Hydrocarbons via Heterogeneous Auto-Tandem Catalysis
Chen, Bo; Zhang, Lei; Luo, Huihui; Huang, Liang ; He, Peipei; et al, JACS Au, 2023, 3(2), 476-487

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydroxylamine Catalysts: 2925463-30-3 Solvents: Water ;  40 min, 60 °C
Reference
Ru-Based Complexes as Heterogeneous Potential Catalysts for the Amidation of Aldehydes and Nitriles in Neat Water
Arafa, Wael Abdelgayed Ahmed, Bulletin of the Chemical Society of Japan, 2020, 93(9), 1056-1064

Synthetic Circuit 15

Reaction Conditions
Reference
Synthesis and hypolipidemic activity of 3-imino-1-oxoisoindolines in rodents
Murthy, Akula R. K.; Wong, Oi T.; Reynolds, David J.; Hall, Iris H., Pharmaceutical Research, 1987, 4(1), 21-7

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(CAS:88-96-0)
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